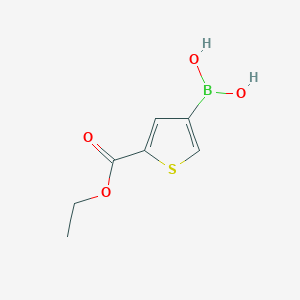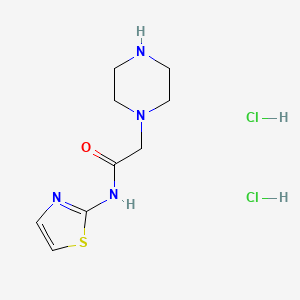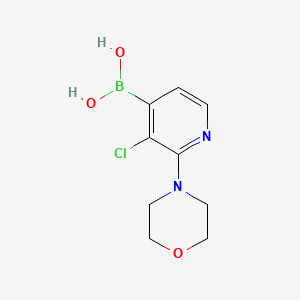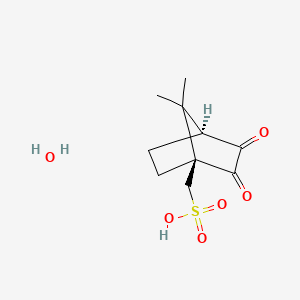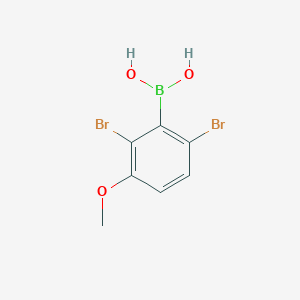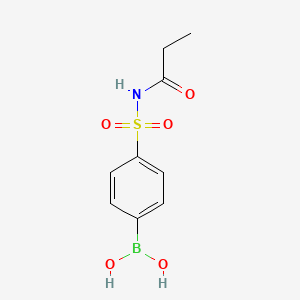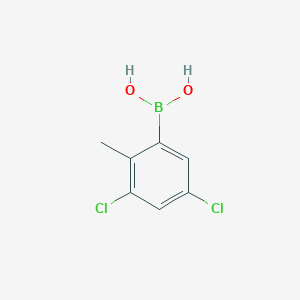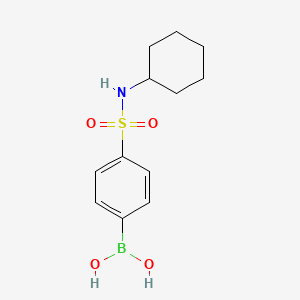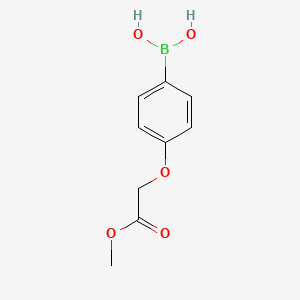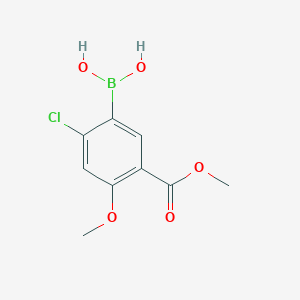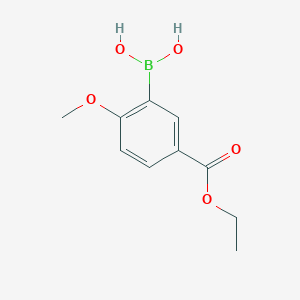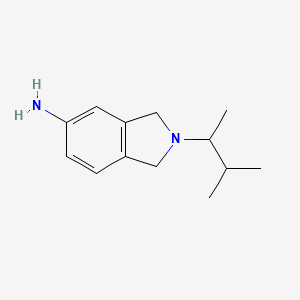
2-(3-methylbutan-2-yl)-2,3-dihydro-1H-isoindol-5-amine
説明
The compound “2-(3-methylbutan-2-yl)-2,3-dihydro-1H-isoindol-5-amine” is a complex organic molecule. It contains an isoindoline group, which is a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring . Attached to this core structure is a 3-methylbutan-2-yl group , which is a branched alkyl group.
Synthesis Analysis
Without specific literature or database references, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, isoindoline derivatives can be synthesized through various methods, including condensation reactions of suitable precursors . The 3-methylbutan-2-yl group could potentially be introduced through a substitution or addition reaction, depending on the specific synthetic route.Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, likely features a bicyclic isoindoline group with a 3-methylbutan-2-yl group attached. The exact three-dimensional structure would depend on the specific stereochemistry at the various chiral centers in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general predictions can be made based on the structure of this compound. For example, due to the presence of the aromatic ring and the nitrogen atom, it’s likely to have some degree of polarity and might be capable of participating in pi stacking interactions or hydrogen bonding .科学的研究の応用
Novel Class of Isoindolinones
Research conducted by Opatz and Ferenc (2004) found that the reaction of 2-carboxybenzaldehyde with primary amines in the presence of cyanide results in the formation of 2-substituted amino(3-oxo-2,3-dihydro-1H-isoindol-1-ylidene)acetonitriles. These compounds represent a new class of isoindolinones, originating from the condensation of 2-carboxybenzaldehyde with the amine and two molecules of hydrogen cyanide (Opatz & Ferenc, 2004).
Synthesis of Diastereomerically Pure Compounds
Nighot et al. (2020) described a robust method for synthesizing diastereomerically pure methyl (2S)-2-(1-benzyl-3-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoate. The method involves HATU-mediated coupling, Pd-catalyzed Sonogashira coupling, base-mediated 5-exo-dig cyclization, and catalytic hydrogenation. This approach simplifies the diastereomeric separation process (Nighot et al., 2020).
Creation of Pharmacologically Interesting Compounds
Ogurtsov and Rakitin (2021) synthesized new (2,3-dihydro-1H-indol-5-ylmethyl)amine from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneously deprotecting phthalimide and acetyl groups. The resulting compound is an intermediate for various disubstituted 1-(indolin-5-yl)methanamines, which may have pharmacological relevance (Ogurtsov & Rakitin, 2021).
将来の方向性
The study of isoindoline derivatives is an active area of research, particularly in medicinal chemistry, where these compounds are often investigated for their potential therapeutic properties . The future directions for this specific compound would likely depend on its biological activity, stability, and synthetic accessibility.
特性
IUPAC Name |
2-(3-methylbutan-2-yl)-1,3-dihydroisoindol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-9(2)10(3)15-7-11-4-5-13(14)6-12(11)8-15/h4-6,9-10H,7-8,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQUEUGAGGKHPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)N1CC2=C(C1)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methylbutan-2-yl)-2,3-dihydro-1H-isoindol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




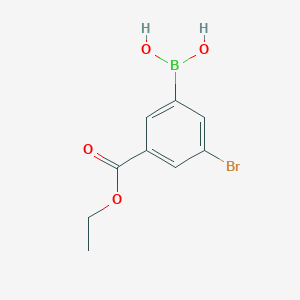
![Methyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine hydrochloride](/img/structure/B1418377.png)
